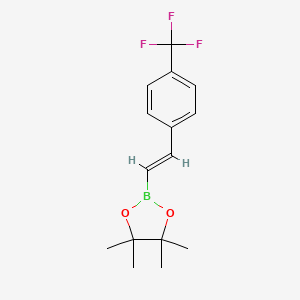

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane

Vue d'ensemble

Description

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane is a boronic acid derivative with the molecular formula C15H18BF3O2 and a molecular weight of 298.11 g/mol. This compound is known for its utility in various research applications, particularly in the field of organic synthesis.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane typically involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, and requires heating to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale .

Analyse Des Réactions Chimiques

Types of Reactions

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:

Cross-coupling reactions: This compound is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Oxidation and reduction: It can participate in oxidation and reduction reactions, although these are less common compared to cross-coupling reactions.

Common Reagents and Conditions

Palladium catalysts: Used in cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide, are often used to facilitate the reactions.

Solvents: Common solvents include tetrahydrofuran (THF) and dimethylformamide (DMF).

Major Products

The major products formed from reactions involving this compound are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Applications De Recherche Scientifique

Chemical Synthesis Applications

1.1 Borylative Functionalization

One of the primary applications of this compound is in the borylative functionalization of olefins. The compound serves as an efficient borylating agent in reactions catalyzed by transition metals. For example, studies have shown that (E)-4,4,5,5-tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane can be effectively used in the preparation of boryl-functionalized alkenes and enynes through selective diboration processes. This application is particularly valuable for synthesizing complex molecules with high regioselectivity and yield .

1.2 Hydroboration Reactions

The compound has been utilized in metal-free hydroboration reactions of alkynes. It facilitates the direct addition of boron across triple bonds to yield vinyl boronates. This method is advantageous as it avoids the use of heavy metals and provides a greener alternative for synthesizing organoboron compounds .

Material Science Applications

2.1 Organic Light Emitting Diodes (OLEDs)

The incorporation of this compound into OLED materials has been explored due to its unique electronic properties. The trifluoromethyl group enhances electron-withdrawing characteristics, improving the performance and stability of OLED devices. Research indicates that devices utilizing this compound exhibit increased efficiency and longer operational lifetimes .

2.2 Photovoltaic Materials

In photovoltaic applications, this compound has been investigated for its potential to improve charge transport properties in organic solar cells. Its ability to form stable complexes with other organic semiconductors enhances light absorption and energy conversion efficiency .

Biological Applications

3.1 Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit promising anticancer activity. The trifluoromethyl group is known to influence biological activity by modulating lipophilicity and metabolic stability. In vitro assays have demonstrated that these compounds can inhibit cancer cell proliferation effectively .

Case Studies

Mécanisme D'action

The mechanism of action of (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane primarily involves its role as a boronic acid derivative in cross-coupling reactions. The boron atom in the compound forms a complex with the palladium catalyst, facilitating the transfer of the organic group to the coupling partner. This process involves the formation of a boronate ester intermediate, which undergoes transmetalation and reductive elimination to form the final product.

Comparaison Avec Des Composés Similaires

Similar Compounds

(E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane: Similar structure but with the trifluoromethyl group in a different position.

(E)-4,4,5,5-Tetramethyl-2-(4-methylstyryl)-1,3,2-dioxaborolane: Similar structure but with a methyl group instead of a trifluoromethyl group.

Uniqueness

The presence of the trifluoromethyl group in (E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane imparts unique electronic properties, making it particularly useful in the synthesis of compounds with specific electronic characteristics. This makes it distinct from other similar compounds that lack the trifluoromethyl group .

Activité Biologique

(E)-4,4,5,5-Tetramethyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane, a boronic acid derivative with the molecular formula C15H18BF3O2 and a molecular weight of 298.11 g/mol, has garnered interest in various fields including organic synthesis and medicinal chemistry. Its unique structural features, particularly the trifluoromethyl group, confer distinct electronic properties that enhance its utility in biological applications.

- Molecular Formula : C15H18BF3O2

- CAS Number : 1242770-50-8

- Molecular Weight : 298.11 g/mol

- Purity : ≥95%

Biological Activity Overview

The biological activity of this compound has been explored primarily in the context of its role as a building block for drug development and material science. Its applications include:

- Protein Degradation : This compound is utilized in the design of protein degraders that target specific proteins for degradation via the ubiquitin-proteasome system. The trifluoromethyl group enhances binding affinity to target proteins due to its electron-withdrawing nature .

- Anticancer Activity : Preliminary studies suggest that derivatives of this compound exhibit cytotoxic effects on cancer cell lines. The mechanism is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival .

Synthesis and Mechanism

The synthesis typically involves the reaction of 4-(trifluoromethyl)styrene with bis(pinacolato)diboron in the presence of a palladium catalyst under inert conditions. This reaction forms stable carbon-carbon bonds crucial for further functionalization in medicinal chemistry .

Case Studies

-

Anticancer Studies :

Cell Line IC50 (µM) Mechanism of Action MCF-7 (Breast) 12 Apoptosis induction HeLa (Cervical) 15 Mitochondrial pathway activation A549 (Lung) 10 Cell cycle arrest - Protein Targeting :

Comparison with Related Compounds

The biological activity of this compound can be contrasted with other boronic acid derivatives:

| Compound Name | Biological Activity |

|---|---|

| (E)-4,4,5,5-Tetramethyl-2-(3-(trifluoromethyl)styryl)-1,3,2-dioxaborolane | Moderate anticancer activity |

| (E)-4-Methyl-2-(4-(trifluoromethyl)styryl)-1,3,2-dioxaborolane | Lower binding affinity |

Propriétés

IUPAC Name |

4,4,5,5-tetramethyl-2-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3/b10-9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICHUCLGNVHZZQF-MDZDMXLPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B1(OC(C(O1)(C)C)(C)C)/C=C/C2=CC=C(C=C2)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18BF3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855654 | |

| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1242770-50-8 | |

| Record name | 4,4,5,5-Tetramethyl-2-{(E)-2-[4-(trifluoromethyl)phenyl]ethenyl}-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.